molecular formula C19H29NO2 B311493 N-(4-acetylphenyl)undecanamide

N-(4-acetylphenyl)undecanamide

Cat. No.: B311493
M. Wt: 303.4 g/mol
InChI Key: KJYBJYXDLZVHOD-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)undecanamide is a synthetic amide derivative characterized by an undecanamide (11-carbon alkyl chain) linked to a 4-acetylphenyl group. While direct studies on this compound are scarce, its structural analogs, such as N-(4-acetylphenyl)butanamide (CAS 324580-52-1), provide insights into its physicochemical and biological behavior .

The molecular formula of this compound can be inferred as C₁₉H₂₇NO₂ (extrapolated from the butanamide analog, C₁₂H₁₅NO₂ ). Key features include:

  • Undecanamide chain: Enhances lipophilicity and membrane permeability compared to shorter-chain analogs.

Properties

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-acetylphenyl)undecanamide

InChI

InChI=1S/C19H29NO2/c1-3-4-5-6-7-8-9-10-11-19(22)20-18-14-12-17(13-15-18)16(2)21/h12-15H,3-11H2,1-2H3,(H,20,22)

InChI Key

KJYBJYXDLZVHOD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Acetylphenyl)butanamide (CAS 324580-52-1)

  • Structure : Butanamide (4-carbon chain) + 4-acetylphenyl.
  • Molecular Formula: C₁₂H₁₅NO₂ .
  • Key Differences :
    • Lipophilicity : The undecanamide’s longer chain increases logP (predicted ~5.2 vs. ~2.8 for butanamide), favoring lipid bilayer penetration .
    • Synthetic Accessibility : Butanamide derivatives are more commonly reported, likely due to shorter reaction times and higher yields .

11-(3-Hydroxy-5-pentylphenoxy)-N-(4-hydroxyphenyl)undecanamide (CAS 869376-64-7)

  • Structure: Undecanamide + 4-hydroxyphenyl + phenolic substituents.
  • Key Differences :
    • Substituent Effects : The hydroxyl groups enhance water solubility but reduce metabolic stability compared to the acetyl group in N-(4-acetylphenyl)undecanamide .
    • Biological Activity : Hydroxyl-substituted analogs are often explored for antioxidant or anti-inflammatory properties, whereas acetylated derivatives may prioritize receptor binding .

Functional Group Modifications

Parameter This compound N-(4-Hydroxyphenyl)undecanamide N-(4-Acetylphenyl)butanamide
Substituent Acetyl (electron-withdrawing) Hydroxyl (electron-donating) Acetyl
logP (Predicted) ~5.2 ~3.8 ~2.8
Water Solubility Low Moderate Low
Metabolic Stability High (acetyl resistance) Moderate (hydroxyl oxidation) High

Research Findings and Implications

  • Lipophilicity-Bioactivity Relationship : Longer alkyl chains (e.g., undecanamide) correlate with enhanced cellular uptake but may reduce aqueous solubility, limiting bioavailability .
  • Acetyl vs. Hydroxyl Groups : Acetylated phenyl groups improve metabolic stability by resisting cytochrome P450-mediated oxidation, whereas hydroxylated analogs are prone to glucuronidation .
  • Synthetic Challenges : Undecanamide derivatives require specialized coupling reagents (e.g., HATU/DIPEA) for amide bond formation, increasing synthesis costs compared to shorter-chain analogs .

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